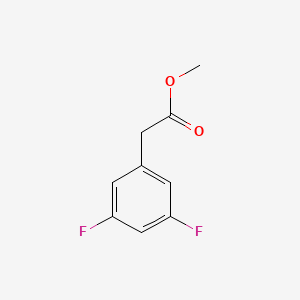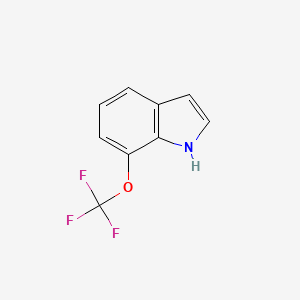
7-(trifluoromethoxy)-1H-indole
Overview
Description
7-(Trifluoromethoxy)-1H-indole is a compound that features a trifluoromethoxy group attached to the seventh position of an indole ring. The indole ring is a common structural motif in many natural products and pharmaceuticals, known for its biological activity. The trifluoromethoxy group is notable for its strong electron-withdrawing properties, which can significantly alter the chemical and biological properties of the molecule it is attached to.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(trifluoromethoxy)-1H-indole typically involves the introduction of the trifluoromethoxy group into the indole framework. One common method is the trifluoromethoxylation of a pre-formed indole derivative. This can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base and a suitable catalyst . Another approach involves the direct trifluoromethoxylation of indole using electrophilic trifluoromethoxylating agents like Umemoto’s reagent .
Industrial Production Methods: Industrial production of this compound may involve scalable and efficient synthetic routes. One such method includes the use of continuous flow reactors to ensure precise control over reaction conditions, leading to higher yields and purity of the final product . The choice of reagents and catalysts is crucial to optimize the cost and environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions: 7-(Trifluoromethoxy)-1H-indole can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: Reduction reactions can target the indole ring or the trifluoromethoxy group, leading to partially or fully reduced products.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions 2 and 3.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions may use reagents like bromine (Br2) or chlorinating agents under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxindole derivatives, while substitution reactions can introduce various functional groups into the indole ring .
Scientific Research Applications
7-(Trifluoromethoxy)-1H-indole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-(trifluoromethoxy)-1H-indole involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the binding affinity of the compound to its target by increasing lipophilicity and metabolic stability . This can lead to more effective inhibition of enzymes or modulation of receptor activity. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
7-Methoxy-1H-indole: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
7-Fluoro-1H-indole: Contains a fluorine atom at the seventh position.
7-Trifluoromethyl-1H-indole: Features a trifluoromethyl group instead of a trifluoromethoxy group.
Uniqueness: The trifluoromethoxy group in 7-(trifluoromethoxy)-1H-indole imparts unique properties such as increased electron-withdrawing capability and enhanced lipophilicity compared to similar compounds. This can result in improved biological activity and stability, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
7-(trifluoromethoxy)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO/c10-9(11,12)14-7-3-1-2-6-4-5-13-8(6)7/h1-5,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWWNXBVHASKIKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OC(F)(F)F)NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20624964 | |
| Record name | 7-(Trifluoromethoxy)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20624964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
396075-91-5 | |
| Record name | 7-(Trifluoromethoxy)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20624964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

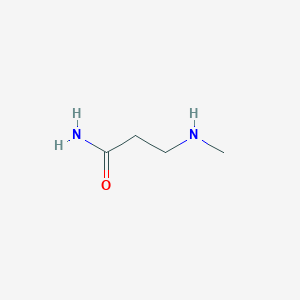

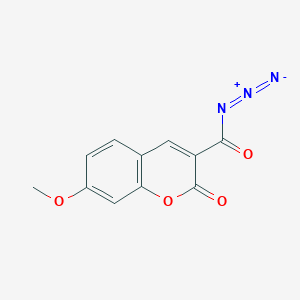
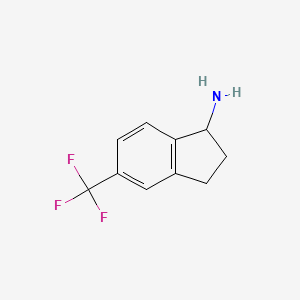
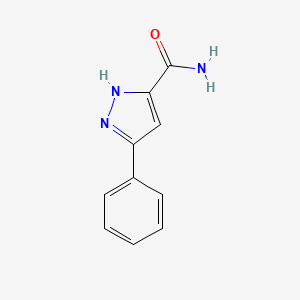
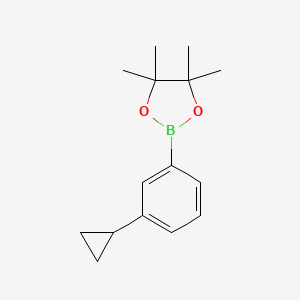
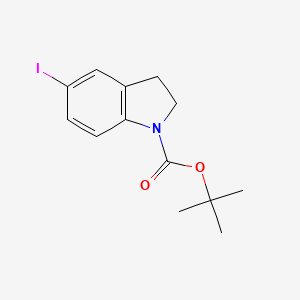
![4-[(2,4-Difluorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1358398.png)
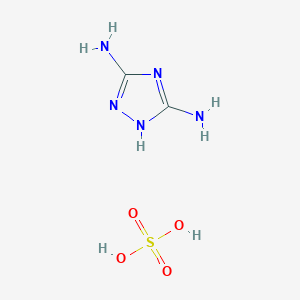
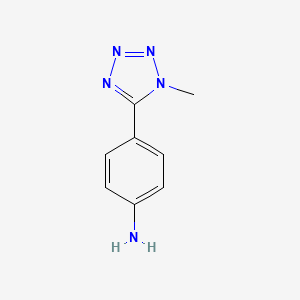

![2-[5-Methyl-2-(thiophen-2-yl)-1,3-oxazol-4-yl]acetonitrile](/img/structure/B1358410.png)

